![molecular formula C25H20N2O3 B11144316 6,7-Dimethyl-2-(6-methylpyridin-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11144316.png)
6,7-Dimethyl-2-(6-methylpyridin-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
6,7-dimethyl-2-(6-methylpyridin-2-yl)-1-phenyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines elements of pyridine, chromene, and pyrrole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethyl-2-(6-methylpyridin-2-yl)-1-phenyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common method involves the condensation of 6-methylpyridin-2-yl with a chromene derivative under controlled conditions. The reaction is often catalyzed by a Lewis acid such as aluminum chloride or boron trifluoride. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6,7-dimethyl-2-(6-methylpyridin-2-yl)-1-phenyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized using reagents like sodium iodide in acetone.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium iodide in acetone for halogenation reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced derivatives with hydrogenated bonds.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 6,7-Dimethyl-2-(6-methylpyridin-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is C26H28N2O3, with a molecular weight of 448.6 g/mol. The compound features a chromeno[2,3-c]pyrrole core structure that is known for its diverse biological activities.
Medicinal Chemistry Applications
Anticancer Activity : Research indicates that derivatives of chromeno[2,3-c]pyrrole compounds exhibit promising anticancer properties. For instance, studies have shown that similar compounds can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression .
Antimicrobial Properties : The unique structure of this compound allows it to interact with microbial membranes or specific enzymes, leading to potential applications as an antimicrobial agent. Compounds within the same class have demonstrated effectiveness against various bacterial strains and fungi.
Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways suggests its potential use in treating inflammatory diseases. Research has highlighted that similar pyrrole derivatives can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in the inflammatory response .
Biological Studies
Biological Pathway Probes : Due to its structural characteristics, this compound can serve as a probe to study various biological interactions. Its bioactivity allows researchers to investigate specific pathways and mechanisms in cellular biology .
Molecular Docking Studies : Computational studies involving molecular docking have been employed to predict the interaction of this compound with biological targets. Such studies can help elucidate the mechanism of action and guide further drug development efforts .
Material Science Applications
Organic Semiconductors : The electronic properties of chromeno[2,3-c]pyrroles make them suitable candidates for applications in organic electronics. Their ability to conduct electricity could lead to innovations in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Case Studies and Research Findings
Study Title | Findings | Relevance |
---|---|---|
Anticancer Activity of Chromeno Compounds | Demonstrated significant inhibition of tumor cell proliferation in vitro. | Supports potential use in cancer therapies. |
Antimicrobial Efficacy of Pyrrole Derivatives | Showed effectiveness against multiple bacterial strains. | Highlights application in developing new antibiotics. |
Inhibition of Inflammatory Pathways | Compounds reduced COX and LOX activity significantly. | Suggests therapeutic use in inflammatory diseases. |
Mechanism of Action
The mechanism of action of 6,7-dimethyl-2-(6-methylpyridin-2-yl)-1-phenyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
6,6′-dimethyl-2,2′-bipyridine: Commonly used as a ligand in coordination chemistry.
2,6-dimethylpyridine: Known for its use in organic synthesis and as a precursor for other compounds.
Uniqueness
6,7-dimethyl-2-(6-methylpyridin-2-yl)-1-phenyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is unique due to its complex structure that combines multiple heterocyclic rings, offering diverse reactivity and potential applications. Its ability to form stable complexes with metals and its bioactive properties make it a valuable compound in various research fields.
Biological Activity
6,7-Dimethyl-2-(6-methylpyridin-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound belonging to the class of chromeno[2,3-c]pyrroles. Its unique structure and diverse functional groups suggest potential biological activities that warrant thorough investigation. This article reviews the biological activity of this compound, focusing on its medicinal properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C27H24N2O5. The compound features a chromeno-pyrrole framework that enhances its lipophilicity and interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C27H24N2O5 |
Molecular Weight | 456.5 g/mol |
IUPAC Name | 6,7-Dimethyl-2-(6-methylpyridin-2-yl)-1-phenylchromeno[2,3-c]pyrrole-3,9-dione |
Antitumor Activity
Research indicates that derivatives of chromeno[2,3-c]pyrroles exhibit significant antitumor activity. Studies have shown that compounds with similar structural features have demonstrated cytotoxic effects against various cancer cell lines. For instance, a related compound was reported to have an IC50 value of 9.4 µM against a panel of 11 tumor cell lines, indicating promising potential for further development in cancer therapy .
Antiviral Properties
Compounds within this class have also been identified as inhibitors of viral enzymes. Notably, some derivatives have shown inhibitory effects on the Main protease (Mpro) of the SARS-CoV-2 virus. This suggests that the compound may possess antiviral properties worth exploring in the context of emerging viral threats .
The exact mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes and receptors involved in key biological pathways. This interaction may modulate their activity and lead to various biological effects .
Study on Anticancer Activity
A recent study evaluated the anticancer potential of several synthesized compounds based on the chromeno[2,3-c]pyrrole structure. The results indicated that certain derivatives exhibited selective cytotoxicity against specific cancer types while sparing normal cells . This selectivity is crucial for developing targeted therapies with reduced side effects.
Investigation of Antioxidant Activity
Another study highlighted the antioxidant properties of related chromeno compounds. These compounds were shown to scavenge free radicals effectively and protect cellular components from oxidative damage . Such properties are essential for preventing various diseases linked to oxidative stress.
Properties
Molecular Formula |
C25H20N2O3 |
---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
6,7-dimethyl-2-(6-methylpyridin-2-yl)-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C25H20N2O3/c1-14-12-18-19(13-15(14)2)30-24-21(23(18)28)22(17-9-5-4-6-10-17)27(25(24)29)20-11-7-8-16(3)26-20/h4-13,22H,1-3H3 |
InChI Key |
VFBHGJZQGKIPHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C(=C4)C)C)C5=CC=CC=C5 |
Origin of Product |
United States |
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